molecular formula C20H18ClN3O2S2 B2914965 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride CAS No. 1189484-95-4

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride

Cat. No.: B2914965
CAS No.: 1189484-95-4
M. Wt: 431.95
InChI Key: FJWBXHPJMFABDH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a tetrahydrothieno[2,3-c]pyridin-2-yl group, and a furan-2-carboxamide group. These groups suggest that the compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzo[d]thiazol-2-yl group, the tetrahydrothieno[2,3-c]pyridin-2-yl group, and the furan-2-carboxamide group. These groups could potentially be formed through reactions such as condensation, cyclization, and amide formation .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The benzo[d]thiazol-2-yl group contains a benzene ring fused to a thiazole ring, the tetrahydrothieno[2,3-c]pyridin-2-yl group contains a partially saturated thiene ring fused to a pyridine ring, and the furan-2-carboxamide group contains a furan ring attached to a carboxamide group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several aromatic rings would likely make the compound relatively nonpolar and insoluble in water. The presence of the amide group could potentially allow for hydrogen bonding .

Scientific Research Applications

Synthesis and Reactivity

Research on related compounds has focused on the synthesis and reactivity of complex molecules, including those containing furan, thiazole, and pyridine moieties. These studies often explore methods to synthesize new compounds with potential biological activities. For instance, Aleksandrov and El’chaninov (2017) detailed the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, highlighting electrophilic substitution reactions such as nitration, bromination, formylation, and acylation, which are crucial for creating molecules with specific properties for further study (Aleksandrov & El’chaninov, 2017).

Potential Biological Activities

Another area of interest is the investigation of compounds with potential biological activities. This includes evaluating their properties as fungicides, as described by Masatsugu et al. (2010), who examined the activity of furan-3-carboxamides and related compounds against various diseases, suggesting their utility in agricultural and medicinal applications (Masatsugu et al., 2010).

Multicomponent Synthesis

Dyachenko et al. (2019) developed a method for the multicomponent synthesis of functionalized thieno[2,3-b]pyridines, demonstrating the versatility of these compounds in organic synthesis. The study provides insight into creating complex molecules with potential for further modification and exploration in various fields of chemistry and biology (Dyachenko et al., 2019).

Antimicrobial and Anticancer Activities

Research by Zaki, Al-Gendey, and Abdelhamid (2018) on chalcone derivatives, including compounds with furan moieties, indicated significant antimicrobial and anticancer activities. This highlights the potential of such compounds in developing new therapeutic agents (Zaki, Al-Gendey, & Abdelhamid, 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific information, it’s difficult to provide a detailed analysis .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Additionally, research could be done to optimize its synthesis and to better understand its physical and chemical properties .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S2.ClH/c1-23-9-8-12-16(11-23)27-20(22-18(24)14-6-4-10-25-14)17(12)19-21-13-5-2-3-7-15(13)26-19;/h2-7,10H,8-9,11H2,1H3,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWBXHPJMFABDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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